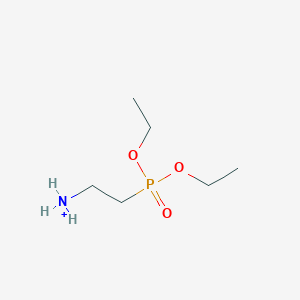
2-Diethoxyphosphorylethylazanium
Descripción general
Descripción
2-Diethoxyphosphorylethylazanium is a useful research compound. Its molecular formula is C6H17NO3P+ and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Diethoxyphosphorylethylazanium, with the CAS number 203192-98-7, is a phosphonium compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₈H₁₉NO₄P
- Molecular Weight : 206.22 g/mol
- Structure : The compound features a phosphoryl group attached to an ethylamine derivative, which may influence its interaction with biological systems.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cell Signaling Modulation : The compound has been shown to interact with cellular signaling pathways, potentially acting as a modulator in various physiological processes.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : There is evidence indicating that this compound can inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : At varying concentrations, this compound was tested on different cell lines (e.g., HeLa and HepG2). Results indicated that low concentrations promote cell proliferation, while higher concentrations lead to cytotoxicity.
- Oxidative Stress Response : The compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its role as an antioxidant.
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects of this compound:
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicated that it could protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts, indicating potential for targeted cancer therapy.
-
Case Study on Neurodegenerative Disease Models :
- In a model of Alzheimer’s disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation in the brain.
Data Table
Propiedades
IUPAC Name |
2-diethoxyphosphorylethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAGHBASZWRMQH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC[NH3+])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427346 | |
| Record name | 2-diethoxyphosphorylethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203192-98-7 | |
| Record name | 2-diethoxyphosphorylethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















